Succinylproline

Descripción general

Descripción

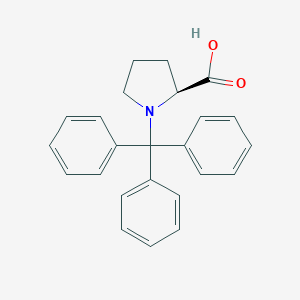

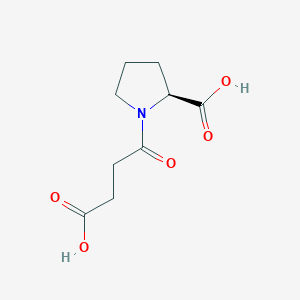

Succinylproline is a N-acyl-amino acid . It has a molecular formula of C9H13NO5 .

Molecular Structure Analysis

Succinylproline has a molecular weight of 215.20 g/mol . Its IUPAC name is (2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Physical And Chemical Properties Analysis

Succinylproline has a molecular weight of 215.20 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Succinobucol, a succinyl ester, has shown neuroprotective effects. It protects SH-SY5Y cells against mitochondrial dysfunction and oxidative stress induced by 3-nitropropionic acid. This protection involves upregulation of glutathione levels and glutamate cysteine ligase activity (Colle et al., 2016).

Drug Delivery Systems

Succinyl derivatives are used in pharmaceutical formulations. For instance, metoprolol succinate has been used in controlled-release matrix tablets, highlighting the role of succinylation in improving drug delivery mechanisms (Singhvi et al., 2012).

Effects on Nicotinic Acetylcholine Receptors

Succinylcholine, a known muscle relaxant, has been studied for its effects on human muscular and neuronal nicotinic acetylcholine receptors. It shows selective activation and desensitization of these receptors, providing insights into its mode of action and potential side effects (Jonsson et al., 2006).

Nutritional Metabolism and Gut Microbiota

Dietary succinate impacts nutritional metabolism, protein succinylation, and gut microbiota composition in zebrafish. It promotes growth, lipid anabolism, and improves glucose homeostasis, offering insights into succinate's role in aquatic nutrition (Ding et al., 2022).

Posttranslational Modification

Succinylation as a posttranslational modification (PTM) plays a crucial role in biological processes. Identifying lysine succinylation sites in proteins is important for understanding protein functions and associated diseases (Jia et al., 2016).

Neuromuscular Blocking Activity

Succinyl derivatives have been investigated for their neuromuscular blocking activity, offering alternatives to existing muscle relaxants and providing insights into safer and more effective surgical aids (Bolger et al., 1972).

Food Protein Modification

Succinylation alters the functionality of food proteins. Studies on sodium caseinate succinylation have revealed changes in its physicochemical and functional properties, which is significant for food science and technology (Shilpashree et al., 2015).

Drug Carrier Applications

N-succinyl-chitosan has been studied as a biocompatible, low-toxicity drug carrier, showing potential for long-term retention and efficient drug delivery in the body (Kato et al., 2004).

Biological Efficacy in Medical Applications

Succinylation of polyallylamine influences its biological efficacy and the formation of electrospun fibers, with potential applications in wound dressing materials or coatings (Jurko et al., 2021).

Tumorigenesis and Progression

Succinate plays a role in tumorigenesis and progression. It acts as an inflammatory signal and a carcinogenic initiator, with succinate dehydrogenase gene mutations linked to various malignancies (Zhao et al., 2017).

Direcciones Futuras

While specific future directions for Succinylproline research are not available, proline metabolism has been implicated in various biological processes and diseases. Further characterization of how proline metabolism is regulated could provide new insights into the role of proline and its derivatives in pathogenesis .

Propiedades

IUPAC Name |

(2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBOPDYAXPDYHQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212641 | |

| Record name | Succinylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Succinylproline | |

CAS RN |

63250-32-8 | |

| Record name | (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

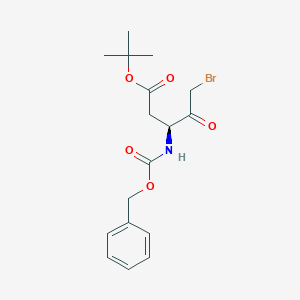

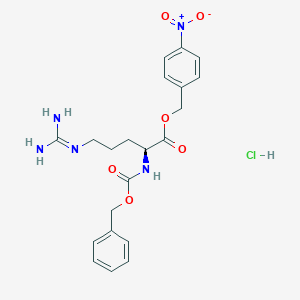

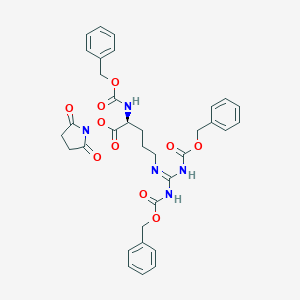

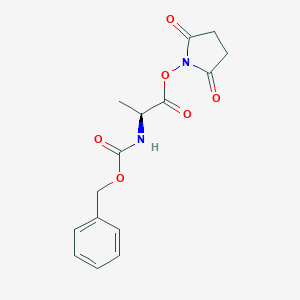

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.